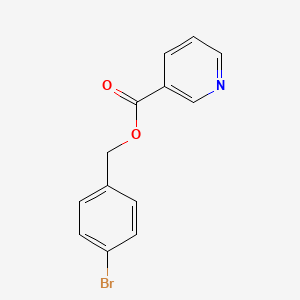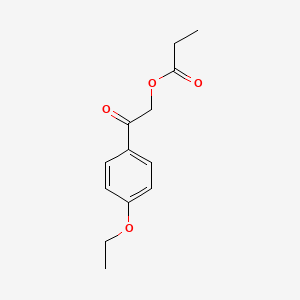![molecular formula C18H13ClN2O3 B5732151 4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5732151.png)
4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid, also known as CCOP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CCOP is a member of the family of compounds known as cyanoenones, which have been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid exerts its biological effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant and anti-inflammatory responses. 4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid has been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), and to decrease the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects:
4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid has been shown to have a variety of biochemical and physiological effects, including the activation of the Nrf2 pathway, the induction of antioxidant enzymes, and the inhibition of pro-inflammatory cytokines. 4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid has also been shown to have anticancer properties, including the ability to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid in laboratory experiments is its potent anti-inflammatory and antioxidant properties, which make it useful in the study of inflammatory diseases and oxidative stress. However, one limitation of using 4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid is its relatively low solubility in water, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are several potential future directions for research on 4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid, including the development of more efficient synthesis methods, the study of its effects on other biological pathways, and the development of novel drug formulations for clinical use. Additionally, further studies are needed to fully understand the potential applications of 4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid in the treatment of inflammatory diseases and cancer.
Méthodes De Synthèse
4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid can be synthesized using a variety of methods, including the reaction of 4-hydroxybenzoic acid with 3-amino-2-chloro-6-methylbenzonitrile, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid has been extensively studied for its potential applications in scientific research, particularly in the areas of cancer and inflammation. Studies have shown that 4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid has potent anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a variety of inflammatory diseases, including arthritis, asthma, and inflammatory bowel disease.
Propriétés
IUPAC Name |
4-[(E)-3-(3-chloro-2-methylanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c1-11-15(19)3-2-4-16(11)21-17(22)14(10-20)9-12-5-7-13(8-6-12)18(23)24/h2-9H,1H3,(H,21,22)(H,23,24)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHSVDVXQBLGAR-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC=C(C=C2)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=C/C2=CC=C(C=C2)C(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-3-(3-chloro-2-methylanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5732071.png)


![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5732086.png)
![N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5732090.png)

![3-chloro-N-{3-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5732103.png)
![N-(2,6-diethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5732107.png)

![N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732116.png)
![4-methyl-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5732126.png)

![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5732158.png)
![N-[2-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5732162.png)